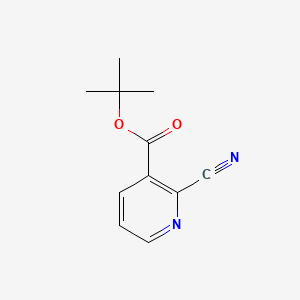

tert-Butyl 2-cyanonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)8-5-4-6-13-9(8)7-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEELOAPOCDWITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652153 | |

| Record name | tert-Butyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114429-07-1 | |

| Record name | tert-Butyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2-cyanonicotinate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

tert-Butyl 2-cyanonicotinate, registered under CAS number 114429-07-1, is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a nitrile group and a bulky tert-butyl ester, offers a valuable scaffold for the synthesis of complex molecules with significant therapeutic potential. The electron-withdrawing nature of the cyano group and the steric hindrance provided by the tert-butyl ester play crucial roles in modulating the reactivity and physicochemical properties of molecules derived from this intermediate. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel kinase inhibitors. Cyanopyridine derivatives are recognized for their significant biological and therapeutic activities, making them noteworthy in medicinal chemistry.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 114429-07-1 | LookChem |

| Molecular Formula | C₁₁H₁₂N₂O₂ | LookChem |

| Molecular Weight | 204.23 g/mol | LookChem |

| Boiling Point | 337 °C at 760 mmHg | LookChem |

| Density | 1.14 g/cm³ | LookChem |

| Appearance | White to off-white solid | Chempanda[2] |

| Synonyms | tert-Butyl 2-cyano-3-pyridinecarboxylate, 2-Cyano-3-pyridinecarboxylic acid 1,1-dimethylethyl ester |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with palladium-catalyzed cyanation of a suitable pyridine precursor being a prominent and efficient method. This approach leverages the advancements in cross-coupling reactions, offering high yields and good functional group tolerance.[3]

Recommended Synthetic Protocol: Palladium-Catalyzed Cyanation

This protocol is based on established methodologies for the palladium-catalyzed cyanation of (hetero)aryl halides.[4][5]

Reaction Scheme:

A plausible reaction scheme for the synthesis.

Materials:

-

tert-Butyl 2-chloronicotinate (starting material)

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add tert-butyl 2-chloronicotinate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe.

-

Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for the catalytic cycle. The ligand facilitates the oxidative addition of the palladium to the aryl chloride and the subsequent reductive elimination of the nitrile product.[5]

-

Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like potassium cyanide due to its lower toxicity and higher stability.[4]

-

Solvent and Temperature: DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures, which are often necessary to drive the catalytic cycle.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-cyanopyridine moiety is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Key Building Block for Kinase Inhibitors

The nitrile group of this compound can serve as a key interaction point with the hinge region of the kinase ATP-binding site, a common strategy in the design of potent and selective inhibitors. The pyridine ring provides a scaffold for further functionalization to achieve desired pharmacological properties. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps to reveal a key binding element or a point for further derivatization.

Several patents disclose compounds with structures that could be derived from this compound, targeting kinases such as Bruton's tyrosine kinase (BTK) and other protein kinases.[6][7] These inhibitors often feature a heterocyclic core, and the 2-cyanopyridine unit is a recurring motif.

Illustrative Signaling Pathway and Inhibition:

Kinase signaling pathway and point of inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its efficient synthesis via palladium-catalyzed cyanation and the strategic importance of the 2-cyanopyridine moiety in kinase inhibitor design underscore its significance for researchers and scientists in pharmaceutical development. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the creation of novel therapeutics.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

-

Cyanopyridine derivatives: Significance and symbolism. (2024). Science of The Total Environment. [Link]

-

Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]

-

Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda. [Link]

-

A simple method for synthesis of active esters of isonicotinic and picolinic acids. (2001). Molecules, 6(6), 48. [Link]

- Compounds useful as kinase inhibitors. (2017).

- Protein kinase B inhibitors. (2017).

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (2013).

-

TERT-BUTYL-2-CYANONICOTINATE. (n.d.). LookChem. [Link]

Sources

- 1. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 2. chempanda.com [chempanda.com]

- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to tert-Butyl 2-cyanonicotinate: A Core Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to researchers, heterocyclic compounds, particularly substituted pyridines, hold a privileged status. This compound (CAS No. 114429-07-1) has emerged as a compound of significant interest, embodying a unique convergence of chemical reactivity and desirable physicochemical properties.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular profile, synthesis, and strategic application of this compound. The molecule itself is composed of two key features: the 2-cyanonicotinate core , a pyridine ring functionalized with both a nitrile and a tert-butyl ester, and the tert-butyl group . The cyanopyridine moiety offers multiple reaction sites for diversification, acting as a versatile template for library synthesis. Concurrently, the bulky tert-butyl group is a well-established modulator of drug-like properties, often employed to enhance metabolic stability, improve membrane permeability, and provide steric shielding.[1][2]

This document will move beyond a simple recitation of facts, providing a Senior Application Scientist’s perspective on the causality behind its utility, validated protocols for its synthesis, and a clear vision for its application in the rational design of next-generation pharmaceuticals.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The molecular weight of this compound is 204.23 g/mol , and its molecular formula is C₁₁H₁₂N₂O₂ .[3] The key physicochemical data are summarized in the table below for rapid reference and comparison.

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-cyano-3-pyridinecarboxylate | N/A |

| CAS Number | 114429-07-1 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |

| Molecular Weight | 204.23 g/mol | N/A |

| Boiling Point | 337°C at 760 mmHg | N/A |

| Density | 1.14 g/cm³ | N/A |

| Flash Point | 157.6°C | N/A |

| Appearance | White to off-white solid | N/A |

Chemical Structure:

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely documented in publicly available literature. However, a robust and scientifically sound synthetic route can be proposed based on established chemical principles for tert-butoxycarbonylation of pyridinone systems. A similar transformation is documented for the synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, providing a strong precedent for this methodology.[4]

The proposed synthesis proceeds via the reaction of 2-Hydroxynicotinonitrile (also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).

Expertise & Causality: Why This Method?

-

Mild Conditions: This method avoids harsh acidic or basic conditions that could potentially hydrolyze the nitrile group or degrade the pyridine ring.

-

High Selectivity: Boc₂O is highly selective for acylating hydroxyl and amino groups. The pyridinone tautomer of 2-Hydroxynicotinonitrile presents a nucleophilic oxygen, which readily attacks the electrophilic carbonyl carbon of Boc₂O.

-

Catalytic Efficiency: DMAP is a superior catalyst for this type of acylation. It functions by forming a highly reactive N-acylpyridinium intermediate with Boc₂O, which is then more susceptible to nucleophilic attack by the pyridinone oxygen than Boc₂O itself.

-

Ease of Purification: The primary by-products of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying the purification of the final product.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through clear checkpoints and expected outcomes.

Materials:

-

2-Hydroxynicotinonitrile (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-Hydroxynicotinonitrile (1.0 eq) and DMAP (0.1 eq). Dissolve the solids in anhydrous THF.

-

Reagent Addition: While stirring at 0°C (ice bath), add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes unreacted Boc₂O and acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the proposed synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a strategic intermediate. The cyanopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules that inhibit key enzymes.[5]

The Strategic Role of the tert-Butyl Group

The tert-butyl group is far from a passive substituent; its incorporation is a deliberate design choice to modulate a molecule's pharmacokinetic and pharmacodynamic profile.

-

Metabolic Shielding: The steric bulk of the tert-butyl group can physically block access to metabolically labile sites on a molecule. This "steric shield" can prevent or slow down metabolism by cytochrome P450 (CYP) enzymes, a common challenge in drug development that often leads to high clearance and short half-lives.[1][6]

-

Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and the blood-brain barrier, although this must be carefully balanced to maintain adequate aqueous solubility.

-

Conformational Rigidity: Its size can lock the conformation of adjacent rotatable bonds, which can pre-organize the molecule for optimal binding to a biological target, thereby increasing potency.[7]

-

Improved Target Engagement: The hydrophobic nature of the tert-butyl group can facilitate strong van der Waals interactions within hydrophobic pockets of protein targets, contributing to higher binding affinity.

Use as a Diversifiable Chemical Scaffold

This compound provides at least two primary handles for chemical modification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocycles.

-

Ester Group Modification: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters.

Logical Relationship in Analogue Synthesis

Caption: Diversification of the this compound scaffold.

Safety, Handling, and Storage

Authoritative grounding in safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), this compound requires careful handling.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed building block that offers a powerful combination of a versatile heterocyclic core and a functionally significant tert-butyl group. Its utility in creating diverse molecular libraries, coupled with the inherent drug-like properties imparted by the tert-butyl moiety, makes it an invaluable asset for researchers in medicinal chemistry and drug discovery. By understanding its synthesis, reactivity, and the strategic rationale for its use, scientists can leverage this compound to accelerate the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

Pfeifer, L., et al. (2021). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

-

Gonzalez-Bobes, F., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2025). The tert-butyl group in chemistry and biology. ResearchGate. [Link]

-

Shaik, A. B., et al. (2024). Synthesis of novel 2-cyanopyrrolidine derivatives with constrained imidazolidine ring. Journal of the Indian Chemical Society. [Link]

-

Organic Syntheses. (n.d.). Cyanoacetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

-

Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses. [Link]

- Google Patents. (n.d.). Synthesis method of tert-butyl isocyanate.

-

Dixit, R. B., & Suseela, M. R. (2013). Cyanobacteria: potential candidates for drug discovery. Antonie Van Leeuwenhoek. [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]

-

National Institutes of Health. (n.d.). Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities. National Institutes of Health. [Link]

-

ResearchGate. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Structure, Synthesis, and Application of tert-Butyl 2-cyanonicotinate

This guide provides a comprehensive technical overview of this compound (CAS No. 114429-07-1), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, spectroscopic signature, reactivity, and applications, offering field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted pyridine derivative featuring a cyano group at the 2-position and a tert-butyl ester at the 3-position. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals. The pyridine core is a common motif in numerous biologically active compounds, and the presence of orthogonally reactive cyano and ester moieties allows for selective and sequential chemical modifications. This versatility is paramount in the construction of compound libraries for drug discovery and in the development of targeted therapeutics.[1][2]

The molecule's systematic IUPAC name is tert-butyl 2-cyanopyridine-3-carboxylate. Its unique combination of a bulky, acid-labile tert-butyl protecting group and a versatile cyano group provides a strategic advantage in multi-step synthetic campaigns.

Core Molecular Structure

The foundational structure consists of a six-membered aromatic pyridine ring. The nitrogen atom in the ring influences the electronic properties and reactivity of the substituents. The electron-withdrawing cyano group at the C2 position and the ester at the C3 position significantly impact the molecule's chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 114429-07-1 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |

| Molecular Weight | 204.23 g/mol | [3] |

| Boiling Point | 337 °C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| Refractive Index | 1.517 | [3] |

| Flash Point | 157.6 °C | [3] |

| Storage Temp. | 2-8 °C | [3][4] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound typically originates from readily available nicotinic acid derivatives. A common and efficient strategy involves the conversion of 2-chloronicotinic acid, a widely used intermediate.[5][6] The process involves two key transformations: esterification of the carboxylic acid and a subsequent nucleophilic aromatic substitution to install the cyano group.

Synthetic Rationale and Workflow

The choice of a tert-butyl ester is strategic; it serves as a robust protecting group for the carboxylic acid that can be selectively removed under acidic conditions without affecting other sensitive functional groups.[7] The conversion of the 2-chloro substituent to a 2-cyano group is a standard nucleophilic substitution on an electron-deficient pyridine ring.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Esterification to form tert-Butyl 2-chloronicotinate

-

To a stirred solution of 2-chloronicotinic acid (1.0 eq) in an appropriate solvent such as THF or DCM, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl ester. This intermediate is often used in the next step without further purification.

Causality: The use of Boc₂O with DMAP is a mild and effective method for tert-butylation of carboxylic acids, avoiding the harsh acidic conditions required for Fischer esterification which might be incompatible with other functional groups.

Step 2: Cyanation to form this compound

-

In a flask equipped with a reflux condenser, dissolve the crude tert-butyl 2-chloronicotinate (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Add copper(I) cyanide (CuCN, 1.5 eq). The use of a copper catalyst is crucial for this type of nucleophilic substitution on an aromatic halide.

-

Heat the reaction mixture to 120-150 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonia or ferric chloride to complex with the copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate.

Causality: The Rosenmund-von Braun reaction using CuCN is a classic method for introducing a nitrile group onto an aryl halide. The electron-deficient nature of the pyridine ring, enhanced by the chloro and ester substituents, facilitates this nucleophilic attack.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the final compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Sources

- 1. 3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester [myskinrecipes.com]

- 2. Special Issue “Drug Discovery and Application of New Technologies” [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl Esters [organic-chemistry.org]

Introduction: Strategic Importance of tert-Butyl 2-Cyanonicotinate

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Cyanonicotinate

This guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis.

The 2-cyanonicotinate scaffold is a privileged structural motif found in a variety of biologically active molecules. The cyano group at the C2 position serves as a versatile handle for further chemical transformations, while the tert-butyl ester at the C3 position provides steric bulk and acts as a protecting group that can be selectively removed under acidic conditions. This unique combination of functionalities makes this compound a valuable building block for synthesizing complex molecular architectures.

The synthesis of this target molecule is not a trivial one-step process. It requires a strategic approach, balancing the timing of the cyanation and esterification steps. This guide will explore the two most logical and field-proven synthetic routes, providing a critical analysis of the advantages and challenges associated with each pathway.

Part 1: Retrosynthetic Analysis and Strategic Planning

A successful synthesis hinges on a robust retrosynthetic strategy. For this compound, the two key disconnections are the C-CN bond and the ester linkage. This leads to two primary forward-synthetic strategies:

-

Pathway A: Late-Stage Cyanation. This approach involves first synthesizing the tert-butyl nicotinate core and subsequently introducing the cyano group at the C2 position. This strategy is advantageous if the esterification of the cyanated precursor is problematic.

-

Pathway B: Early-Stage Cyanation. In this route, a pre-functionalized pyridine ring, typically 2-chloronicotinic acid, is used. The cyano group is introduced via nucleophilic substitution, followed by the esterification of the resulting 2-cyanonicotinic acid. This is often the preferred route due to the reliability of Sandmeyer-type or nucleophilic aromatic substitution reactions on activated pyridine rings.

Below is a visual representation of these competing strategies.

Figure 2: Experimental workflow for the tert-butylation step.

Experimental Protocol: Synthesis of this compound

-

Suspend 2-cyanonicotinic acid (1.0 eq) in an anhydrous solvent such as THF or dichloromethane.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Gas evolution (CO₂) will be observed.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Part 3: Data Summary and Validation

The following table summarizes the expected outcomes for the described synthetic pathway. Yields are based on literature precedents for analogous transformations and represent typical results for a laboratory-scale synthesis.

| Step | Transformation | Key Reagents | Typical Conditions | Expected Yield |

| 1a | Nicotinic Acid → Nicotinic Acid N-Oxide | H₂O₂, Acetic Acid | 75°C, 5h | 85-95% |

| 1b | N-Oxide → 2-Chloronicotinic Acid | POCl₃ | Reflux, 3h | 70-80% |

| 2 | 2-Chloro → 2-Cyano | KCN, DMF | 130°C, 10h | 65-75% |

| 3 | 2-Cyano Acid → tert-Butyl Ester | (Boc)₂O, DMAP, THF | RT, 18h | 80-90% |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting with the activation of the nicotinic acid ring via N-oxidation and chlorination. This "Early-Stage Cyanation" pathway (Pathway B) provides a robust and scalable method for producing this valuable intermediate. The key to success lies in the careful execution of each step, particularly the final, sterically demanding esterification, where the use of (Boc)₂O and DMAP is critical for achieving high yields. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this compound for applications in drug discovery and development.

References

- JIANGSU ZHONGBANG PHARMA. (2015). Method for preparing 2-chloronicotinic acid. CN104591961A.

- Katritzky, A. R., et al. (2005).

- Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. (2021).

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN. (2007). Journal of the Korean Chemical Society.

- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

- CN101602717B - Method for synthesizing 2-chloronicotinic acid.

- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (2023). Green Chemistry.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-Cyanonicotinate

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of tert-Butyl 2-cyanonicotinate (CAS No. 114429-07-1). Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates essential data including physicochemical parameters, predicted spectroscopic characteristics, a representative synthetic protocol, and safety information. As a versatile bifunctional molecule, possessing both a nitrile and a sterically hindered ester, this compound serves as a valuable building block in modern organic synthesis. This guide aims to be a foundational resource for its application in the laboratory.

Introduction and Molecular Structure

This compound, systematically named tert-butyl 2-cyanopyridine-3-carboxylate, is a substituted pyridine derivative. Its structure incorporates a pyridine ring functionalized with a cyano group at the 2-position and a tert-butyl carboxylate group at the 3-position. The presence of these orthogonal functional groups—a nucleophilic nitrogen in the pyridine ring, an electrophilic cyano group, and a sterically demanding tert-butyl ester—makes it a molecule of significant interest for constructing more complex heterocyclic systems.

The tert-butyl group provides steric protection to the carboxylate, rendering it stable to a variety of reaction conditions, particularly nucleophilic attack and basic hydrolysis, while allowing for selective deprotection under acidic conditions. The cyano group can participate in a wide array of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or as a participant in cycloaddition reactions.

Molecular Structure:

-

Systematic Name: tert-butyl 2-cyanopyridine-3-carboxylate

-

Common Synonyms: TERT-BUTYL-2-CYANONICOTINATE, TERT-BUTYL-2-CYANONICTINATE[1]

-

Molecular Formula: C₁₁H₁₂N₂O₂[1]

-

Molecular Weight: 204.23 g/mol [1]

Physicochemical Properties

Quantitative physical and chemical data are crucial for planning reactions, purification, and formulation. The following table summarizes the available data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | Not specified (predicted to be a solid or oil at RT) | - |

| Boiling Point | 337 °C at 760 mmHg | [1][3] |

| Density | 1.14 g/cm³ | [1][3] |

| Flash Point | 157.6 °C | [1][3] |

| Melting Point | Data not available | - |

| Solubility | Data not available (predicted to be soluble in common organic solvents like CH₂Cl₂, EtOAc, THF) | - |

| Vapor Pressure | 0.000108 mmHg at 25°C | [1] |

| Refractive Index | 1.517 | [1] |

| LogP | 1.90858 | [1] |

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and a characteristic singlet for the tert-butyl group.

-

δ ~ 8.8-9.0 ppm (dd, 1H): Proton at C4 of the pyridine ring. It is expected to be the most downfield aromatic proton due to its proximity to the ring nitrogen and the deshielding effect of the adjacent cyano group. Expected coupling to H5 and H6.

-

δ ~ 8.2-8.4 ppm (dd, 1H): Proton at C6 of the pyridine ring. Deshielded by the adjacent ring nitrogen. Expected coupling to H4 and H5.

-

δ ~ 7.5-7.7 ppm (dd, 1H): Proton at C5 of the pyridine ring. Expected coupling to both H4 and H6.

-

δ ~ 1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons. The large integration value is a key identifier.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

-

δ ~ 163-165 ppm: Carbonyl carbon (C=O) of the ester group.

-

δ ~ 150-155 ppm: Aromatic carbon C6.

-

δ ~ 140-145 ppm: Aromatic carbon C4.

-

δ ~ 130-135 ppm: Aromatic carbon C2 (attached to the cyano group).

-

δ ~ 125-130 ppm: Aromatic carbon C5.

-

δ ~ 115-120 ppm: Cyano group carbon (C≡N).

-

δ ~ 110-115 ppm: Aromatic carbon C3 (attached to the ester group).

-

δ ~ 82-84 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 28 ppm: The three equivalent methyl carbons (-C(CH₃)₃) of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

~2230-2210 cm⁻¹: Sharp, medium intensity peak corresponding to the C≡N (nitrile) stretching vibration.

-

~1730-1715 cm⁻¹: Strong intensity peak due to the C=O (ester carbonyl) stretching vibration.

-

~1600-1450 cm⁻¹: Multiple peaks of variable intensity from the C=C and C=N stretching vibrations within the pyridine ring.

-

~1370 cm⁻¹: Characteristic absorption for the tert-butyl group.

-

~1250-1150 cm⁻¹: Strong C-O stretching vibration of the ester.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z = 204.

-

Key Fragmentation Peak: A prominent peak at m/z = 148, corresponding to the loss of isobutylene ([M-56]⁺) from the parent ion via McLafferty-type rearrangement, resulting in the 2-cyanonicotinic acid cation. This is a characteristic fragmentation pattern for tert-butyl esters. Another significant peak would be expected at m/z = 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺).

Experimental Protocols

Representative Synthesis Workflow

While a specific published procedure for this compound is elusive, a plausible and efficient synthesis can be designed based on established methods for the cyanation of halopyridines. A common precursor is tert-butyl 2-chloronicotinate.

Step-by-Step Protocol (Theoretical):

-

Reaction Setup: To a solution of tert-butyl 2-chloronicotinate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or toluene, add potassium cyanide (1.1-1.5 eq).

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.05-0.1 eq) to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization and Quality Control Workflow

Safety and Handling

The safety data for this compound is not fully characterized. However, based on its structure and the safety profile of related cyanopyridine compounds, the following precautions are advised.

-

General Advice: Consult a physician and show the safety data sheet to the doctor in attendance.

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Personal Protective Equipment (PPE): Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire-fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.

(The safety information is adapted from the SDS for CAS 114429-07-1 provided by LookChem)[5]

Applications in Research and Development

While specific drug candidates containing this exact fragment are not prominent in the public literature, the 2-cyanopyridine motif is a well-established pharmacophore and a versatile synthetic intermediate.

-

Scaffold for Medicinal Chemistry: This compound is an ideal starting point for creating libraries of novel compounds. The cyano group can be transformed into amides, amines, or tetrazoles, while the ester can be hydrolyzed and coupled with various amines to explore structure-activity relationships (SAR).

-

Intermediate for Heterocyclic Synthesis: The nitrile and the adjacent ring nitrogen can act as a dienophile or participate in cyclization reactions to build fused heterocyclic systems, which are prevalent in many biologically active molecules.

-

Potential Kinase Inhibitors: Substituted pyridines are core components of many kinase inhibitors used in oncology. This molecule provides a functionalized scaffold for the synthesis of such targeted therapies.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS). Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). TERT-BUTYL-2-CYANONICOTINATE. Retrieved January 10, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. TERT-BUTYL-2-CYANONICOTINATE | 114429-07-1 [m.chemicalbook.com]

- 3. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

An In-Depth Technical Guide to tert-Butyl 2-Cyanonicotinate: Properties, Synthesis, and Applications

Executive Summary: tert-Butyl 2-cyanonicotinate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, featuring a pyridine ring, a nitrile group, and a sterically hindered tert-butyl ester, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Introduction to this compound

This compound, with CAS Number 114429-07-1, is a substituted pyridine derivative. The strategic placement of the cyano and tert-butoxycarbonyl groups on the pyridine scaffold makes it an important intermediate for creating a variety of more complex heterocyclic systems. The tert-butyl ester group provides steric protection and can be selectively removed under acidic conditions, while the cyano group is a versatile handle for transformations into amines, amides, or tetrazoles, among other functionalities.[1] These features have established its role in the synthesis of biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| CAS Number | 114429-07-1 | [2] |

| Appearance | White to off-white solid | Generic Observation |

| Boiling Point | 337 °C at 760 mmHg | [2][3] |

| Flash Point | 157.6 °C | [2][3] |

| Density | 1.14 g/cm³ | [2] |

| Refractive Index | 1.517 | [2] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Characterization:

Spectroscopic data is fundamental for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by the presence of a prominent singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region (around 1.0-1.5 ppm).[4][5] The aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region, with their chemical shifts and coupling patterns being indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The nitrile carbon will have a distinct chemical shift in the 115-125 ppm range. The carbonyl carbon of the ester and the carbons of the pyridine ring will also be observable at their characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include a strong, sharp peak for the C≡N (nitrile) stretch, typically around 2220-2260 cm⁻¹.[6] A strong absorption for the C=O (ester carbonyl) stretch will be present in the region of 1700-1750 cm⁻¹.[6] C-H stretching vibrations of the tert-butyl group and the aromatic ring will also be visible.[7][8]

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of 204.23 would be expected, along with characteristic fragment ions resulting from the loss of the tert-butyl group or other fragments.[9][10]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, often starting from commercially available nicotinic acid derivatives. A common approach involves the esterification of 2-cyanonicotinic acid with a tert-butylating agent.

Typical Synthetic Workflow:

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Esterification of 2-Cyanonicotinic Acid

This protocol describes a common laboratory-scale synthesis.

-

Preparation of 2-Cyanonicotinic Acid: 2-Chloronicotinonitrile is subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide, followed by hydrolysis of the resulting dinitrile to afford 2-cyanonicotinic acid.

-

Esterification:

-

To a stirred solution of 2-cyanonicotinic acid in an inert solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add tert-butanol to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous acid, base, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality in Experimental Choices:

-

DCC/DMAP: This combination is a widely used and efficient coupling system for ester formation. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst to facilitate the reaction with the sterically hindered tert-butanol.

-

Inert Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.

-

Aqueous Workup: The washing steps are crucial to remove unreacted reagents, catalysts, and byproducts, leading to a cleaner crude product for purification.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups.

Reactivity of the Nitrile Group: The cyano group is a versatile precursor to other functionalities.

-

Hydrolysis: It can be hydrolyzed to a primary amide (tert-butyl 2-carbamoylnicotinate) under controlled acidic or basic conditions.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition: It can undergo [3+2] cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.

Reactivity of the tert-Butyl Ester Group: The tert-butyl ester is a robust protecting group for the carboxylic acid.[11]

-

Deprotection: It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid.[11] This orthogonality is highly valuable in multi-step synthesis.

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is often less facile than in more activated systems. The electronic nature of the ring can be further modulated by the substituents.

Applications in Drug Discovery: this compound is a valuable intermediate in the synthesis of a range of pharmaceutical agents. Its structure is often a core component of molecules targeting various receptors and enzymes. For instance, derivatives of nicotinic acid are known to possess a wide range of biological activities, and this building block provides a convenient entry point for the synthesis of novel analogues for screening in drug discovery programs.[12][13]

Caption: Key transformations of this compound.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential.

-

Safety Precautions: this compound should be handled in a well-ventilated area, preferably in a fume hood.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[14][15] Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2] It is stable under recommended storage conditions.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[3] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a pyridine core, a reactive nitrile, and a sterically protected ester provides chemists with a powerful tool for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its successful application in research and development, particularly within the pharmaceutical industry.

References

-

TERT-BUTYL-2-CYANONICOTINATE - LookChem. (n.d.). Retrieved from [Link]

-

TERT-BUTYL-2-CYANONICOTINATE Safety Data Sheets(SDS) lookchem. (2017, August 17). Retrieved from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

-

tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem. (n.d.). Retrieved from [Link]

-

Cyanoacetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Industrial synthesis method of tert-butyl isocyanate - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase - Figshare. (2007, November 13). Retrieved from [Link]

-

Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines - ResearchGate. (n.d.). Retrieved from [Link]

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. (2009, February 18). Retrieved from [Link]

-

t-Butyl group towers over other 1H resonances - ACD/Labs. (n.d.). Retrieved from [Link]

- CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents. (n.d.).

-

Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Solved CH3-CH2 CONCEPTUAL CHECKPOINT 15.17 Below are NMR | Chegg.com. (2020, February 18). Retrieved from [Link]

-

t -Butyl carbamate - ResearchGate. (n.d.). Retrieved from [Link]

-

Cyanobacteria: potential candidates for drug discovery - PubMed. (2013, March 27). Retrieved from [Link]

-

Supporting information for Task-specific ionic liquid and CO2 cocatalysed efficient hydration of propargylic alcohols to. (n.d.). Retrieved from [Link]

-

Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - ResearchGate. (n.d.). Retrieved from [Link]

-

A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, January 16). Retrieved from [Link]

-

Special Issue “Drug Discovery and Application of New Technologies” - MDPI. (2024, November 1). Retrieved from [Link]

-

Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC - PubMed Central. (2025, May 16). Retrieved from [Link]

-

Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - MDPI. (2020, December 15). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TERT-BUTYL-2-CYANONICOTINATE|lookchem [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Solved CH3-CH2 CONCEPTUAL CHECKPOINT 15.17 Below are NMR | Chegg.com [chegg.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase - Journal of the American Chemical Society - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. Cyanobacteria: potential candidates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Solubility of tert-Butyl 2-Cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can be a significant impediment, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of promising drug candidates. This guide is dedicated to providing an in-depth technical understanding of the solubility of a specific and increasingly relevant molecule: tert-butyl 2-cyanonicotinate. As a Senior Application Scientist, my objective is to not only present data but to illuminate the underlying principles and practical methodologies that are crucial for researchers working with this and similar compounds. We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the implications of its solubility profile in the context of medicinal chemistry.

Physicochemical Profile of this compound

To comprehend the solubility of this compound, we must first understand its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₁₁H₁₂N₂O₂[1]

-

Molecular Weight: 204.23 g/mol [1]

-

Structure:

-

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can participate in hydrogen bonding as an acceptor.

-

Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.

-

tert-Butyl Ester Group (-COOC(CH₃)₃): A bulky, non-polar group that significantly influences the molecule's steric hindrance and lipophilicity.[2][3][4]

-

The interplay of the polar pyridine ring and cyano group with the non-polar tert-butyl ester group results in a molecule with moderate polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114429-07-1 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Boiling Point | 337 °C at 760 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| LogP (Predicted) | 1.90858 | [1] |

The predicted LogP value of approximately 1.9 indicates a moderate lipophilicity, suggesting that this compound will likely exhibit better solubility in organic solvents than in water.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): These solvents can interact with the polar pyridine nitrogen and the cyano group of this compound through dipole-dipole interactions and hydrogen bonding. The lone pair of electrons on the pyridine nitrogen and the nitrogen of the cyano group can act as hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar tert-butyl group will have favorable van der Waals interactions with non-polar solvents. However, the energy required to break the solute-solute interactions of the polar regions of the molecule may limit its solubility in highly non-polar solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipoles that can interact with the polar parts of the molecule but cannot donate hydrogen bonds. They are expected to be good solvents for this compound due to a balance of polar and non-polar characteristics.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made. However, for drug development, quantitative data is essential.

Estimated Solubility Data of this compound

Due to the lack of publicly available experimental solubility data for this compound, the following table provides estimated solubility values at ambient temperature (approximately 25°C). These estimations are derived from the analysis of its molecular structure, comparison with structurally similar compounds like tert-butyl nicotinate and 2-cyanonicotinic acid, and general principles of solubility.[6][7][8] It is crucial to note that these are estimations and should be confirmed by experimental determination.

Table 2: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility Range (g/L) | Qualitative Solubility |

| Hexane | 1.88 | < 1 | Sparingly Soluble |

| Toluene | 2.38 | 10 - 50 | Soluble |

| Ethyl Acetate | 6.02 | > 100 | Very Soluble |

| Acetone | 20.7 | > 100 | Very Soluble |

| Acetonitrile | 37.5 | 50 - 100 | Soluble |

| Ethanol | 24.6 | 50 - 100 | Soluble |

| Methanol | 32.7 | 20 - 60 | Soluble |

| Water | 80.1 | < 0.1 | Insoluble |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is paramount. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[9][10][11]

Experimental Workflow Diagram

Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (purity >98%)

-

HPLC-grade solvents (Hexane, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker incubator with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (e.g., PTFE or nylon)

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume (e.g., 5 mL) of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

HPLC Analysis:

-

Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 260-280 nm)

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

The Role of this compound in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

The tert-Butyl Group: This bulky group is often incorporated into drug candidates to enhance metabolic stability.[3][4][12] By sterically shielding susceptible metabolic sites, the tert-butyl group can reduce the rate of enzymatic degradation, thereby prolonging the drug's half-life in the body. It can also improve receptor binding selectivity and oral bioavailability.[2][3]

-

The Cyanonicotinate Scaffold: Nicotinic acid and its derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals. The cyano group can act as a bioisostere for other functional groups and can be a key pharmacophoric element for interacting with biological targets. Derivatives of cyanopyridine have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The solubility data of this compound is therefore crucial for:

-

Lead Optimization: Understanding its solubility in various solvents helps in designing and synthesizing analogs with improved physicochemical properties.

-

Formulation Development: Knowledge of its solubility is essential for developing suitable dosage forms, whether for oral, parenteral, or topical administration.

-

Process Chemistry: Solubility data guides the selection of solvents for reaction, purification, and crystallization processes in the large-scale synthesis of the compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound, from its theoretical underpinnings to a practical experimental protocol for its determination. While specific experimental data is not yet widely available, the principles and methodologies outlined here provide a solid foundation for researchers to generate this critical information. As the exploration of cyanonicotinate derivatives in drug discovery continues, a thorough understanding of their solubility will be indispensable for translating these promising molecules into effective therapeutics. The self-validating nature of the detailed experimental protocol ensures that any data generated will be robust and reliable, contributing to the broader knowledge base and facilitating the advancement of pharmaceutical sciences.

References

-

Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]

-

Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). National Institutes of Health. [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. [Link]

-

Metabolically Stable tert-Butyl Replacement. PubMed Central. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

The tert-butyl group in chemistry and biology. ResearchGate. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

-

2-Chloronicotinic acid Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

2-Chloronicotinic acid. Wikipedia. [Link]

-

tert-butyl nicotinate. chemsynthesis. [Link]

-

t-butyl nicotinate. Stenutz. [Link]

-

TERT-BUTYL-2-CYANONICOTINATE. LookChem. [Link]

-

tert-Butyl isonicotinate. PubChem. [Link]

-

Polar Molecules Tutorial: How to determine polarity in a molecule. YouTube. [Link]

-

tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate. PubMed Central. [Link]

-

Bond Polarity, Electronegativity and Dipole Moment - Chemistry Practice Problems. YouTube. [Link]

-

The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity. PubMed. [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. PubMed. [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]

-

Recent Advancement in Multicomponent Synthesis of Fused Coumarin Derivatives. Bentham Science. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed Central. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]

- 7. Page loading... [guidechem.com]

- 8. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. scielo.br [scielo.br]

- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to tert-Butyl 2-Cyanonicotinate: Structure Elucidation and Data Interpretation

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless active pharmaceutical ingredients (APIs). Tert-butyl 2-cyanonicotinate (CAS 114429-07-1) is a valuable bifunctional building block, incorporating a pyridine core, a cyano moiety, and a tert-butyl ester group.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a mere listing of data, delving into the causal relationships between the molecular structure and the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident decision-making.

Molecular Structure Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a pyridine ring substituted at the 2-position with a cyano group (-C≡N) and at the 3-position with a tert-butoxycarbonyl group (-COOC(CH₃)₃). The molecule lacks any planes of symmetry that would render its three aromatic protons or its pyridine ring carbons chemically equivalent.

Visualizing the Core Structure

To facilitate the discussion of NMR data, the atoms in this compound are systematically numbered. This numbering is crucial for the unambiguous assignment of signals to specific nuclei.

Caption: Numbered structure of this compound.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) is an essential technique for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal provide a detailed map of the proton framework.

Expert Insight: The Logic of Sample Preparation